(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(2-fluorophenyl)methanone
CAS No.:
Cat. No.: VC15024428
Molecular Formula: C19H14FNOS3
Molecular Weight: 387.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H14FNOS3 |
|---|---|
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | (4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(2-fluorophenyl)methanone |
| Standard InChI | InChI=1S/C19H14FNOS3/c1-19(2)16-15(18(23)25-24-16)12-8-4-6-10-14(12)21(19)17(22)11-7-3-5-9-13(11)20/h3-10H,1-2H3 |
| Standard InChI Key | DHLMTJZBNNFFMH-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2=C(C3=CC=CC=C3N1C(=O)C4=CC=CC=C4F)C(=S)SS2)C |
Introduction
(4,4-Dimethyl-1-thioxo-1,4-dihydro-5H- dithiolo[3,4-c]quinolin-5-yl)(2-fluorophenyl)methanone is a complex organic molecule characterized by its unique structural features, including a quinoline core fused with a dithiolo structure. This compound belongs to a class of molecules known for their diverse biological activities and potential applications in medicinal chemistry.
Synthesis and Reaction Conditions
The synthesis of this compound typically involves multiple steps, requiring careful optimization of reaction conditions to achieve high yields and purity. Common methods may include reactions with carbonyl chlorides or other electrophilic reagents. Techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are used for monitoring reaction progress and purifying the final product.
Potential Applications
Compounds similar to (4,4-dimethyl-1-thioxo-1,4-dihydro-5H- dithiolo[3,4-c]quinolin-5-yl)(2-fluorophenyl)methanone are often investigated for their roles as pharmaceuticals, agrochemicals, or materials science applications. The unique structural arrangement of this compound suggests potential applications in medicinal chemistry due to the presence of functional groups that may exhibit biological activity.
Research Findings and Future Directions
Research on compounds with similar structures indicates potential biological activities, including interactions with biological targets such as enzymes or receptors. Further studies are necessary to elucidate the specific mechanisms of action and therapeutic potentials of this compound. Molecular docking simulations can provide insights into how this compound interacts with proteins or enzymes related to disease pathways.
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